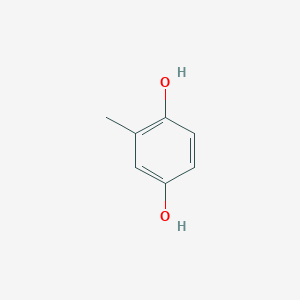

Methylhydroquinone

Descripción

Propiedades

IUPAC Name |

2-methylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-5-4-6(8)2-3-7(5)9/h2-4,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHDIAIOKMXOLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020876 | |

| Record name | Methylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white solid with a slight odor; [Eastman Chemical MSDS] | |

| Record name | 2-Methyl-1,4-hydroquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10902 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0028 [mmHg] | |

| Record name | 2-Methyl-1,4-hydroquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10902 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

95-71-6 | |

| Record name | Methylhydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,4-hydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylhydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylhydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/332W51E0OC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methylhydroquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of methylhydroquinone (2-methyl-1,4-benzenediol), a versatile organic compound with applications in various fields, including pharmaceuticals and polymer chemistry. This document details experimental protocols, presents comparative data for different synthetic routes, and illustrates key pathways and workflows.

Synthesis of Methylhydroquinone

Methylhydroquinone can be synthesized through several routes, with the most common and industrially relevant methods starting from either cresol (B1669610) isomers or p-methoxyphenol/p-dimethoxybenzene.

Synthesis from Cresol

This two-step method involves the oxidation of o-cresol (B1677501) or m-cresol (B1676322) to methyl-p-benzoquinone, followed by the reduction of the quinone to methylhydroquinone.

Experimental Protocol: Oxidation of o-Cresol to Methyl-p-benzoquinone

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine 40.0 g of o-cresol, 8.0 g of a Ti-Superoxide catalyst (20% w/w), 0.4 g of benzyltriethylammonium chloride (1% w/w), and 200 mL of benzene (B151609).

-

Heating: Heat the mixture to 50-60 °C with vigorous stirring.

-

Addition of Oxidant: Slowly add 320 mL of 30% hydrogen peroxide dropwise from the dropping funnel, maintaining the reaction temperature between 50-60 °C.

-

Reaction Time: Continue stirring at this temperature for 1 hour after the addition is complete.

-

Workup: Cool the reaction mixture to room temperature. Filter to recover the catalyst. The filtrate contains the methyl-p-benzoquinone product.

Experimental Protocol: Reduction of Methyl-p-benzoquinone to Methylhydroquinone

-

Reaction Setup: Transfer the filtrate containing methyl-p-benzoquinone to a high-pressure reactor.

-

Catalyst Addition: Add 4.5 g of Raney nickel catalyst.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to 0.6 MPa and heat to 100 °C. Maintain these conditions with stirring for at least 10 hours.

-

Isolation and Purification: After the reaction is complete, cool the reactor and carefully vent the hydrogen gas. Remove the Raney nickel catalyst by filtration. The resulting solution is heated to reflux and then allowed to stand for 5 minutes. The upper layer of the benzene solvent is decanted while hot and then cooled to induce crystallization. The off-white solid product, methylhydroquinone, is collected by filtration.

Synthesis from p-Methoxyphenol or p-Dimethoxybenzene

This method involves the acid-catalyzed rearrangement of p-methoxyphenol or p-dimethoxybenzene at elevated temperatures.

Experimental Protocol: Acid-Catalyzed Synthesis from p-Dimethoxybenzene

-

Catalyst Preparation: In a quartz tube reactor, place 1 g of an ultrastabilized faujasite-type zeolite (US-Y) and 6 g of quartz particles (1 mm diameter). Heat the catalytic bed to 400 °C for 10 hours, then cool to the reaction temperature of 200 °C.

-

Reaction: Pass a gaseous stream of nitrogen (1 L/hour) and p-dimethoxybenzene (9 mmoles/hour) over the heated catalyst bed. The contact time should be approximately 2-3 seconds.

-

Product Collection: The products exiting the reactor are trapped by cooling.

-

Analysis and Purification: The collected product mixture is analyzed by gas chromatography to determine the conversion and yield. Methylhydroquinone can be purified from the product mixture by crystallization or column chromatography.[1]

Data Presentation: Comparison of Synthetic Routes

| Parameter | Synthesis from o-Cresol | Synthesis from p-Dimethoxybenzene |

| Starting Material | o-Cresol | p-Dimethoxybenzene |

| Key Reagents | Hydrogen peroxide, Raney Nickel | Solid acid catalyst (e.g., Zeolite US-Y) |

| Reaction Temperature | 50-60 °C (Oxidation), 100 °C (Reduction) | 200-250 °C |

| Pressure | Atmospheric (Oxidation), 0.6 MPa (Reduction) | Atmospheric or slightly above |

| Conversion | Oxidation: 99% | 57% |

| Yield | Oxidation selectivity: 91% | 52% |

| Catalyst | Ti-Superoxide, Raney Nickel | Zeolite US-Y, Acid-treated clay |

Characterization of Methylhydroquinone

A comprehensive characterization of the synthesized methylhydroquinone is essential to confirm its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), often coupled with a chromatographic separation method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Data

| Technique | Observed Data |

| ¹H NMR | Chemical shifts (δ) are typically observed for the aromatic protons, the hydroxyl protons, and the methyl protons. The exact shifts depend on the solvent used. |

| ¹³C NMR | Signals corresponding to the aromatic carbons (both substituted and unsubstituted) and the methyl carbon are observed. |

| FTIR (KBr) | Characteristic absorption bands include a broad O-H stretch (hydroxyl groups) around 3300-3400 cm⁻¹, C-H stretches (aromatic and methyl) around 2850-3000 cm⁻¹, C=C stretches (aromatic ring) in the 1500-1600 cm⁻¹ region, and C-O stretches around 1200-1300 cm⁻¹.[] |

| Mass Spec. (EI) | The molecular ion peak (M⁺) is observed at m/z 124. Common fragment ions can be observed corresponding to the loss of various groups.[] |

Experimental Protocols for Characterization

Sample Preparation for NMR:

-

Dissolve 5-10 mg of the purified methylhydroquinone in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Ensure the sample is fully dissolved before analysis.

GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the methylhydroquinone sample in a suitable solvent such as ethyl acetate (B1210297) or methanol.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

-

GC Conditions: Use a suitable capillary column (e.g., HP-5ms). A typical temperature program would start at a low temperature, ramp up to a higher temperature to ensure elution of the compound, and then hold for a period.

-

MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode with a scan range appropriate for the expected mass of the compound and its fragments (e.g., m/z 40-300).

HPLC Analysis:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, often a mixture of an aqueous buffer (e.g., water with a small amount of acid like formic or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Sample Preparation: Dissolve a precisely weighed amount of the methylhydroquinone sample in the mobile phase or a compatible solvent to a known concentration.

-

Chromatographic Conditions: Use a reverse-phase column (e.g., C18). The mobile phase can be run isocratically or with a gradient. Detection is typically performed using a UV detector at a wavelength where methylhydroquinone has strong absorbance.

Biological Activity and Signaling Pathways

Methylhydroquinone has been identified as a biologically active molecule, notably as an inhibitor of angiogenesis, the formation of new blood vessels.[3] This activity is of significant interest in cancer research, as tumor growth and metastasis are highly dependent on angiogenesis.

Mechanism of Action

The anti-angiogenic effects of methylhydroquinone are attributed to its interference with key signaling pathways that regulate cell proliferation, migration, and survival. One of the primary pathways implicated is the PI3K/Akt signaling pathway.[3]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that responds to extracellular signals from growth factors and regulates fundamental cellular processes.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylhydroquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhydroquinone (CAS No. 95-71-6), also known as toluhydroquinone, is an aromatic organic compound derived from hydroquinone (B1673460) with a methyl group substituent on the benzene (B151609) ring.[1] It is a member of the class of hydroquinones.[2] This compound typically appears as a white to off-white or grayish-white to light beige crystalline solid or powder.[2][3][4] 2-Methylhydroquinone is a versatile chemical with applications in various fields, including as an antioxidant in cosmetics and personal care products, a stabilizer for plastics, a component in photographic developers, and an intermediate in the synthesis of pharmaceuticals, dyes, and polymers.[1][2][5] Notably, it has been investigated for its role as a marine fungus metabolite that exhibits angiosuppressive activity by interfering with the Akt pathway, indicating its potential as a drug candidate for cancer and other angiogenesis-related pathologies.[6]

Physicochemical Properties

The following tables summarize the key physicochemical properties of 2-methylhydroquinone, compiled from various sources to provide a comprehensive overview for research and development purposes.

Table 1: General and Physical Properties of 2-Methylhydroquinone

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈O₂ | [4][7] |

| Molecular Weight | 124.14 g/mol | [6][7][8] |

| CAS Number | 95-71-6 | [6][7] |

| Appearance | White to off-white, grayish-white to light beige crystalline powder | [2][3][4] |

| Melting Point | 124 - 130 °C | [4] |

| Boiling Point | 272 - 285 °C | [4][7][9] |

| Flash Point | 172 °C (closed cup) | [4] |

| Autoignition Temperature | 468 °C | |

| Density (estimate) | 1.1006 g/cm³ | [4] |

| Vapor Pressure | 0.004 Pa at 25 °C | [4][10] |

Table 2: Solubility of 2-Methylhydroquinone

| Solvent | Temperature (°C) | Solubility | Source(s) |

| Water | 25 | 77 g/L | [2][4] |

| Water | 25 | 8 g/100g | [7] |

| Acetone | 25 | 98 g/100g | [7] |

| Ethanol | Not specified | Soluble | [1][2] |

| Ether | Not specified | Soluble | [1][2] |

| Benzene | Not specified | Soluble | [11] |

| Chloroform | Not specified | Soluble | [11] |

| Nonpolar solvents (e.g., hexane) | Not specified | Poorly soluble | [12] |

Table 3: Acidity and Partition Coefficient of 2-Methylhydroquinone

| Property | Value | Condition(s) | Source(s) |

| pKa₁ | 10.03 | 25 °C | [4][10] |

| pKa₂ | 11.62 | 25 °C | [4][10] |

| Predicted pKa | 10.79 ± 0.18 | 25 °C | [7] |

| LogP (Octanol/Water) | 0.9 | 27 °C, pH 4.8 - 5.3 | [10] |

Table 4: Spectroscopic Data References for 2-Methylhydroquinone

| Spectroscopic Method | Solvent / Medium | Reference(s) |

| ¹H NMR | DMSO-d₆ | [13] |

| ¹³C NMR | Not specified | [8] |

| IR | KBr disc, nujol mull | [8][14] |

| Mass Spectrometry (EI) | Not specified | [15] |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physicochemical properties. The following sections describe standard protocols for measuring solubility, pKa, and a common synthesis route for 2-methylhydroquinone.

Determination of Solubility by the Shake-Flask Method

The shake-flask method, as described by Higuchi and Connors, is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[16][17]

Methodology:

-

Preparation: Add an excess amount of 2-methylhydroquinone to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, acetone).[16][18] The presence of excess solid is critical to ensure that a saturated solution is achieved at equilibrium.[18]

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).[17][18] Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[18] Equilibrium is confirmed when the concentration of the solute in the solution remains constant over successive time points.[18]

-

Sample Collection and Preparation: Once equilibrium is achieved, cease agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe.[18] Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm) compatible with the solvent to remove all undissolved particles.[18]

-

Quantification: Dilute the filtered sample with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.[18] Analyze the concentration of 2-methylhydroquinone using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography with Flame Ionization Detection (GC-FID).[18] A calibration curve prepared from standard solutions of known concentrations is used for quantification.[18]

-

Data Analysis: Calculate the solubility by accounting for the dilution factor. The experiment should be performed in triplicate to ensure accuracy and reproducibility.[18]

Determination of pKa by pH-Metric / UV-Visible Spectrophotometric Titration

The dissociation constants (pKa) of ionizable compounds like 2-methylhydroquinone can be determined using pH-metric titration or a hybrid method involving UV-Vis spectrophotometry, particularly for compounds with a chromophore near the ionization center.[19][20]

Methodology:

-

Solution Preparation: Prepare a solution of 2-methylhydroquinone of known concentration in a co-solvent system (e.g., water:ethanol, 1:1, v/v) to ensure complete dissolution across the entire pH range of the titration.[19]

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

pH-Metric Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH). Record the pH of the solution after each incremental addition of the titrant. A blank titration with the solvent alone should also be performed. The pKa is calculated from the shape of the titration curve.[20]

-

Hybrid pH-Metric/UV Titration: For this method, the titration is performed in a cuvette placed in a spectrophotometer. After each addition of titrant and pH measurement, a UV-Vis spectrum is recorded.[19][20]

-

Data Analysis: The pKa values are determined by analyzing the changes in absorbance at specific wavelengths as a function of pH.[20] The data can be plotted and fitted to the Henderson-Hasselbalch equation to calculate the pKa.[21] This hybrid method is advantageous as it can provide more accurate results for compounds that exhibit significant spectral shifts upon ionization.[19]

Synthesis of 2-Methylhydroquinone from o-Cresol (B1677501)

A common method for preparing 2-methylhydroquinone involves the oxidation of o-cresol followed by the reduction of the resulting quinone. A patented method describes a green chemistry approach using hydrogen peroxide as the oxidant.[22]

Methodology:

-

Oxidation of o-Cresol:

-

In a reaction vessel, a mixture of o-cresol, a catalyst (e.g., Ti-Superoxide), a phase transfer catalyst (e.g., benzyltriethylammonium chloride), and an organic solvent (e.g., benzene or toluene) is heated to 50-60°C with vigorous stirring.[22]

-

A 30% aqueous solution of hydrogen peroxide is added dropwise to the heated mixture while maintaining the temperature.[22] The reaction proceeds for approximately 1 hour.[22]

-

The primary product of this step is 2-methyl-1,4-benzoquinone.[23]

-

-

Catalyst Recovery and Extraction: After cooling to room temperature, the solid catalyst is recovered by filtration. The organic phase, containing the 2-methyl-1,4-benzoquinone, is separated.[22]

-

Reduction to 2-Methylhydroquinone:

-

Isolation and Purification:

-

After the reaction is complete, the catalyst is removed by filtration.[22]

-

The solvent is heated to reflux and then allowed to stand. The upper layer of the solvent is decanted while hot.[22]

-

Upon cooling, 2-methylhydroquinone crystallizes from the solution and is collected as an off-white solid.[22]

-

Logical Relationships in Synthesis Optimization

The efficiency and selectivity of a chemical synthesis, such as that for 2-methylhydroquinone or related compounds, are influenced by several interconnected factors. Understanding these relationships is key to optimizing the reaction for higher yield and purity.

References

- 1. CAS 95-71-6: Methylhydroquinone | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. 95-71-6 CAS MSDS (2-Methylhydroquinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Methylhydroquinone | 95-71-6 [chemicalbook.com]

- 7. unilongmaterial.com [unilongmaterial.com]

- 8. Methylhydroquinone | C7H8O2 | CID 7253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-methylhydroquinone [stenutz.eu]

- 10. 2-Methylhydroquinone CAS#: 95-71-6 [m.chemicalbook.com]

- 11. 2-Methylhydroquinone, 99% 250 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. 2-Methylhydroquinone(95-71-6) 1H NMR spectrum [chemicalbook.com]

- 14. 2-Methylhydroquinone(95-71-6) IR Spectrum [chemicalbook.com]

- 15. Methylhydroquinone, 2TMS derivative [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. scielo.br [scielo.br]

- 18. benchchem.com [benchchem.com]

- 19. scielo.br [scielo.br]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Preparation method of methyl hydroquinone/2-methylhydroquinone as novel polymerization inhibitor - Eureka | Patsnap [eureka.patsnap.com]

- 23. 2-Methylhydroquinone synthesis - chemicalbook [chemicalbook.com]

The Antioxidant Profile of Methylhydroquinone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the antioxidant mechanisms of methylhydroquinone (MHQ), a methylated derivative of hydroquinone (B1673460). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of MHQ's direct and indirect antioxidant activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Antioxidant Mechanisms of Methylhydroquinone

Methylhydroquinone exhibits a dual antioxidant capacity, functioning through both direct radical scavenging and the modulation of endogenous antioxidant defense systems.

Direct Radical Scavenging: The hydroquinone structure of MHQ allows it to readily donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby terminating damaging free radical chain reactions. This process transforms the highly reactive free radicals into more stable, less harmful molecules.

Indirect Antioxidant Effects via Nrf2 Pathway Activation: Emerging research suggests that hydroquinone and its derivatives, including methylhydroquinone, can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[2] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes encoding for phase II detoxification enzymes and antioxidant proteins.

Quantitative Analysis of Antioxidant Activity

The antioxidant capacity of methylhydroquinone can be quantified using various in vitro assays. While specific data for methylhydroquinone is limited, data for related hydroquinone derivatives provide valuable insights into its potential efficacy.

| Assay | Compound | IC50 Value / Activity | Reference |

| DPPH Radical Scavenging Assay | Methylhydroquinone Derivative | ~14.5 µM | [3] |

| Hydroquinone | SC50 31.96 µM | [3] | |

| ABTS Radical Scavenging Assay | Hydroquinone | SC50 4.57 µM | [3] |

| Ferric Reducing Antioxidant Power (FRAP) | Hydroquinone | 8.77 mmol/g | [3] |

Note: IC50 (Inhibitory Concentration 50%) is the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. SC50 (Scavenging Concentration 50%) is a similar measure.

Key Signaling Pathway: Nrf2 Activation

The activation of the Nrf2 pathway is a pivotal indirect antioxidant mechanism. The following diagram illustrates the canonical Nrf2 signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the antioxidant properties of methylhydroquinone.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[4]

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol (B129727).

-

Prepare a series of concentrations of methylhydroquinone in methanol.

-

A standard antioxidant, such as Ascorbic Acid or Trolox, should be prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of each concentration of the methylhydroquinone solution or standard.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, use 100 µL of methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula:

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of methylhydroquinone.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay evaluates the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore, leading to its decolorization. The change in absorbance is monitored spectrophotometrically.[4]

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm to prepare the working solution.

-

Prepare a series of concentrations of methylhydroquinone and a standard antioxidant.

-

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of each concentration of the methylhydroquinone solution or standard.

-

Add 180 µL of the ABTS•+ working solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

-

Measurement:

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, at low pH. The change in absorbance is proportional to the antioxidant capacity.

Protocol:

-

Reagent Preparation:

-

Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid. Adjust the volume to 1 L with distilled water.

-

TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

-

Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.

-

FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.

-

-

Assay Procedure:

-

Add 20 µL of the methylhydroquinone solution (or standard/blank) to a 96-well plate.

-

Add 180 µL of the pre-warmed FRAP reagent to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

Create a standard curve using known concentrations of FeSO₄. The antioxidant capacity of methylhydroquinone is expressed as ferrous ion equivalents (µM Fe(II)).

-

Western Blot for Nrf2 Nuclear Translocation

Principle: This technique is used to detect the translocation of Nrf2 from the cytoplasm to the nucleus upon activation by methylhydroquinone, indicating the activation of the Nrf2 pathway.[2]

Protocol:

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., HepG2) to 70-80% confluency.

-

Treat the cells with various concentrations of methylhydroquinone for a specified time.

-

-

Nuclear and Cytoplasmic Extraction:

-

Harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic proteins using a commercial kit or a standard laboratory protocol.

-

-

Protein Quantification:

-

Determine the protein concentration of each fraction using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate 20-30 µg of protein from each fraction on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

-

Use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis:

-

Quantify the band intensities using densitometry software. An increase in the Nrf2/Lamin B1 ratio in the nuclear fraction indicates Nrf2 translocation.

-

Superoxide (B77818) Dismutase (SOD) Activity Assay

Principle: This assay measures the activity of SOD by assessing its ability to inhibit the reduction of a detector molecule (e.g., WST-1 or cytochrome c) by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system. The inhibition of the colorimetric reaction is proportional to the SOD activity.[5][6]

Protocol:

-

Sample Preparation:

-

Treat cells with methylhydroquinone.

-

Lyse the cells and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Assay Procedure (using a commercial kit is recommended for consistency):

-

Prepare a standard curve using the provided SOD standard.

-

In a 96-well plate, add the cell lysate, xanthine solution, and the detector molecule solution.

-

Initiate the reaction by adding xanthine oxidase.

-

Incubate at room temperature for 20-30 minutes.

-

-

Measurement:

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).

-

-

Calculation:

-

Calculate the percentage of inhibition of the reaction by the sample.

-

Determine the SOD activity in the sample by comparing its inhibition to the standard curve. The activity is typically expressed as U/mg of protein.

-

Catalase (CAT) Activity Assay

Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The remaining H₂O₂ can be quantified by reacting it with a suitable substrate to produce a colored product, or by directly measuring the decrease in H₂O₂ absorbance at 240 nm.[7][8]

Protocol (Colorimetric Method):

-

Sample Preparation:

-

Prepare cell lysates from methylhydroquinone-treated and control cells.

-

-

Assay Procedure:

-

In a 96-well plate, add the cell lysate.

-

Add a known concentration of H₂O₂ to initiate the reaction.

-

Incubate for a specific time (e.g., 1 minute).

-

Stop the reaction by adding a quencher (e.g., sodium azide).

-

Add a chromogenic reagent that reacts with the remaining H₂O₂ to produce a colored product.

-

Incubate for 10-15 minutes.

-

-

Measurement:

-

Measure the absorbance at the appropriate wavelength (e.g., 520 nm).

-

-

Calculation:

-

A lower absorbance in the sample wells compared to the blank (no catalase) indicates higher catalase activity. The activity is calculated based on a standard curve and expressed as U/mg of protein.

-

Glutathione (B108866) Peroxidase (GPx) Activity Assay

Principle: This assay measures the rate of NADPH oxidation to NADP⁺, which is coupled to the reduction of oxidized glutathione (GSSG) by glutathione reductase. The decrease in absorbance at 340 nm is proportional to the GPx activity.[9][10]

Protocol:

-

Sample Preparation:

-

Prepare cell lysates from methylhydroquinone-treated and control cells.

-

-

Assay Procedure:

-

In a 96-well plate, prepare a reaction mixture containing glutathione, glutathione reductase, and NADPH.

-

Add the cell lysate to the reaction mixture.

-

Initiate the reaction by adding a substrate for GPx, such as tert-butyl hydroperoxide or cumene (B47948) hydroperoxide.

-

-

Measurement:

-

Immediately measure the decrease in absorbance at 340 nm over several minutes using a microplate reader in kinetic mode.

-

-

Calculation:

-

The rate of decrease in absorbance is used to calculate the GPx activity, which is typically expressed as mU/mg of protein.

-

Conclusion

Methylhydroquinone demonstrates a promising antioxidant profile through its dual action of direct radical scavenging and potential activation of the cytoprotective Nrf2 signaling pathway. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate and quantify the antioxidant efficacy of methylhydroquinone and its derivatives. Further studies are warranted to establish a more comprehensive quantitative dataset for methylhydroquinone across various antioxidant assays and to elucidate its specific effects on endogenous antioxidant enzyme activities. This will be crucial for its potential development as a therapeutic agent in oxidative stress-related pathologies.

References

- 1. Nrf2 affects hydroquinone-induces cell cycle arrest through the p16/pRb signaling pathway and antioxidant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant Activity of Natural Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Catalase Activity Assay [cellbiolabs.com]

- 8. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Glutathione Peroxidase-1 in Health and Disease: From Molecular Mechanisms to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activities of Methylhydroquinone: A Technical Guide for Researchers

Introduction

Methylhydroquinone (MHQ), also known as 2-methyl-1,4-benzenediol or toluquinol, is an aromatic organic compound with a hydroquinone (B1673460) backbone and a methyl group substituent. This compound and its derivatives are found in various natural sources and have garnered significant scientific interest due to their diverse biological activities. This technical guide provides an in-depth overview of the current understanding of methylhydroquinone's biological effects, focusing on its antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying signaling pathways.

Antioxidant Activity

Methylhydroquinone is a potent antioxidant capable of scavenging free radicals and protecting cells from oxidative damage. Its antioxidant capacity is attributed to the hydroxyl groups on the aromatic ring, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS).

Quantitative Data: Antioxidant Activity

| Assay Type | Method | Test System | IC50 / Activity | Reference |

| Radical Scavenging | DPPH (1,1-diphenyl-2-picrylhydrazyl) | Chemical Assay | Potent Activity | [1] |

| Radical Scavenging | ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Chemical Assay | High Activity | [2] |

| Reducing Power | FRAP (Ferric Reducing Antioxidant Power) | Chemical Assay | Significant Reducing Capacity | [1] |

| Oxygen Radical Absorbance | ORAC (Oxygen Radical Absorbance Capacity) | Chemical Assay | Notable Activity | [3] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the free radical scavenging activity of methylhydroquinone.

Materials:

-

Methylhydroquinone

-

DPPH (1,1-diphenyl-2-picrylhydrazyl)

-

Methanol (B129727) or Ethanol

-

96-well microplate

-

Microplate reader

-

Ascorbic acid (positive control)

Procedure:

-

Prepare a stock solution of methylhydroquinone in methanol.

-

Prepare a series of dilutions of the methylhydroquinone stock solution.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each methylhydroquinone dilution to separate wells.

-

Add 100 µL of the DPPH solution to each well.

-

Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

-

Include a positive control with ascorbic acid.

-

Incubate the plate in the dark at room temperature for 30 minutes.[4]

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Determine the IC50 value, which is the concentration of methylhydroquinone required to inhibit 50% of the DPPH radicals.

Anti-inflammatory Activity

Methylhydroquinone exhibits significant anti-inflammatory properties by inhibiting key enzymes and signaling pathways involved in the inflammatory response.

Quantitative Data: Anti-inflammatory Activity

| Target | Assay | Test System | IC50 / Activity | Reference |

| COX-1 (ovine) | Enzyme Inhibition Assay | In vitro | 480.7 µM | |

| COX-2 (human recombinant) | Enzyme Inhibition Assay | In vitro | 52.2 µM | |

| Nitric Oxide (NO) Production | Griess Assay | LPS-stimulated RAW 264.7 macrophages | Potent Inhibition | [5][6] |

| Pro-inflammatory Cytokines | ELISA / qPCR | LPS-stimulated macrophages | Suppression of TNF-α, IL-1β, IL-6 | [7] |

Experimental Protocol: COX-1/COX-2 Inhibition Assay

This protocol describes a method to determine the inhibitory effect of methylhydroquinone on cyclooxygenase enzymes.

Materials:

-

Methylhydroquinone

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

Heme (cofactor)

-

Scintillation counter or appropriate detection system

Procedure:

-

Prepare a stock solution of methylhydroquinone in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of methylhydroquinone.

-

In separate reaction tubes, pre-incubate COX-1 or COX-2 enzyme with different concentrations of methylhydroquinone or vehicle control in the reaction buffer containing heme for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specific duration (e.g., 10-20 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., a solution of citric acid).

-

Extract the prostaglandin (B15479496) products using an organic solvent (e.g., ethyl acetate).

-

Quantify the amount of prostaglandins (B1171923) produced using an appropriate method, such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).

-

Calculate the percentage of inhibition for each concentration of methylhydroquinone and determine the IC50 value.

Signaling Pathways in Anti-inflammatory Action

Methylhydroquinone's anti-inflammatory effects are mediated through the modulation of key signaling pathways, including the NF-κB and PPAR-γ pathways.

Caption: Methylhydroquinone's anti-inflammatory signaling pathways.

Anticancer Activity

Methylhydroquinone has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. Its mechanisms of action include the induction of apoptosis and the inhibition of angiogenesis.

Quantitative Data: Anticancer Activity

| Cell Line | Cancer Type | Assay | IC50 | Reference |

| HT-29 | Human Colorectal Adenocarcinoma | MTT Assay | 28.8 - 124.6 µM | [8] |

| MCF-7 | Human Breast Adenocarcinoma | MTT Assay | 28.8 - 124.6 µM | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of methylhydroquinone on cancer cells.

Materials:

-

Cancer cell line (e.g., HT-29)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Methylhydroquinone

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plate

-

CO2 incubator

Procedure:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator.

-

Prepare various concentrations of methylhydroquinone in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of methylhydroquinone. Include a vehicle control (medium with the same amount of solvent used to dissolve methylhydroquinone).

-

Incubate the plate for 24, 48, or 72 hours in a CO2 incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathways in Anticancer Action

The anticancer activity of methylhydroquinone involves the induction of apoptosis and the inhibition of angiogenesis, which is critical for tumor growth and metastasis.

Caption: Anticancer mechanisms of methylhydroquinone.

Antimicrobial Activity

Methylhydroquinone has been shown to possess antimicrobial properties against a range of bacteria and fungi.

Quantitative Data: Antimicrobial Activity

| Organism | Type | Assay | MIC (Minimum Inhibitory Concentration) | Reference |

| Staphylococcus aureus | Gram-positive Bacteria | Broth Microdilution | >400 µg/mL | [9] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Agar Dilution | 7.81 µg/mL | [10] |

| Candida albicans | Fungus | Broth Microdilution | >400 µg/mL | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of methylhydroquinone against bacteria.

Materials:

-

Methylhydroquinone

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microplate

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator

Procedure:

-

Prepare a stock solution of methylhydroquinone in a suitable solvent.

-

In a 96-well plate, perform serial two-fold dilutions of methylhydroquinone in MHB to obtain a range of concentrations.

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.

-

Inoculate each well containing the methylhydroquinone dilutions and control wells (positive control with bacteria and medium, negative control with medium only) with the bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of methylhydroquinone at which no visible growth of the microorganism is observed.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of methylhydroquinone and its derivatives, particularly in the context of oxidative stress-induced neuronal damage.

Signaling Pathway in Neuroprotection

The neuroprotective effects of methylhydroquinone are significantly associated with the activation of the Nrf2/HO-1 signaling pathway, a crucial cellular defense mechanism against oxidative stress.

Caption: Neuroprotective Nrf2/HO-1 signaling pathway activated by methylhydroquinone.

Experimental Protocol: Western Blot for Nrf2 and HO-1 Expression

This protocol describes how to measure the protein expression of Nrf2 and HO-1 in neuronal cells treated with methylhydroquinone.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Methylhydroquinone

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture neuronal cells and treat them with methylhydroquinone at various concentrations and for different time points.

-

Lyse the cells using lysis buffer and collect the protein extracts.

-

Determine the protein concentration of each sample using a protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative expression levels of Nrf2 and HO-1.

Methylhydroquinone is a multifaceted molecule with a wide range of biological activities that hold significant promise for therapeutic applications. Its potent antioxidant and anti-inflammatory properties, coupled with its anticancer, antimicrobial, and neuroprotective effects, make it a compelling candidate for further investigation in drug discovery and development. This guide provides a foundational understanding of methylhydroquinone's biological actions, offering researchers the necessary data and methodologies to explore its full therapeutic potential. Further research is warranted to fully elucidate its mechanisms of action, evaluate its efficacy and safety in preclinical and clinical settings, and explore the potential of its derivatives as novel therapeutic agents.

References

- 1. Antioxidant Activity of Natural Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. JS-III-49, a hydroquinone derivative, exerts anti-inflammatory activity by targeting Akt and p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hydroquinones Inhibit Biofilm Formation and Virulence Factor Production in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of naturally isolated hydroquinone in disturbing the cell membrane integrity of Pseudomonas aeruginosa MTCC 741 and Staphylococcus aureus MTCC 740 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydroquinones Including Tetrachlorohydroquinone Inhibit Candida albicans Biofilm Formation by Repressing Hyphae-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicological Studies of Methylhydroquinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of methylhydroquinone and its derivatives. Given their structural similarity to hydroquinone (B1673460), a compound with a well-documented toxicological profile, understanding the specific effects of methylation on toxicity is crucial for risk assessment and the development of new chemical entities. This document synthesizes quantitative toxicological data, details experimental methodologies, and elucidates the underlying mechanisms of action, including key signaling pathways.

Quantitative Toxicological Data

The toxicological profiles of methylhydroquinone derivatives are varied, with the position and number of methyl groups on the hydroquinone ring influencing their biological activity. The following tables summarize the available quantitative data for key derivatives.

Acute Toxicity

Acute toxicity studies assess the adverse effects of a substance after a single or short-term exposure.[1] Data for 2,3,5-trimethylhydroquinone (TMHQ) is most readily available.

Table 1: Acute Toxicity of Methylhydroquinone Derivatives

| Compound | Route | Species | Test | Value | Reference |

| 2,3,5-Trimethylhydroquinone | Oral | Rat | LD50 | 3200 mg/kg | [1] |

| 2,3,5-Trimethylhydroquinone | Inhalation | Rat | LC50 | 1500 mg/m³/4h | [1][2] |

| 2,3,5-Trimethylhydroquinone | Dermal | Rabbit | LD50 | >200 mg/kg | [1] |

| Hydroquinone (for comparison) | Oral | Rat | LD50 | >375 mg/kg | [3] |

Irritation and Sensitization

Methylhydroquinone derivatives have shown potential for skin and eye irritation, as well as skin sensitization.

Table 2: Irritation and Sensitization Potential

| Compound | Test | Species | Result | Reference |

| 2,3,5-Trimethylhydroquinone | Skin Irritation | Rabbit | Irritant | [1][2] |

| 2,3,5-Trimethylhydroquinone | Eye Irritation | Rabbit | Severe Irritant | [1][2] |

| 2,3,5-Trimethylhydroquinone | Skin Sensitization | Guinea Pig | Sensitizer | [1][2] |

| Hydroquinone (for comparison) | Skin Sensitization | Human | Positive sensitization in 8.9% of patients (5% solution) | [4] |

Genotoxicity

Genotoxicity assays are crucial for determining the potential of a chemical to cause DNA or chromosomal damage. Data on methylhydroquinone derivatives is limited, with some studies indicating a lack of mutagenic activity in certain assays.

Table 3: Genotoxicity of Methylhydroquinone Derivatives

| Compound/Derivative | Assay | Test System | Result | Reference | | --- | --- | --- | --- | | 1-O-hexyl-2,3,5-trimethylhydroquinone | Ames Test | Salmonella typhimurium TA98 | Anti-mutagenic |[1] | | Hydroquinone (for comparison) | Ames Test | Salmonella typhimurium | Negative |[5] | | Hydroquinone (for comparison) | In vivo Comet Assay | F344 Rats (oral) | No DNA strand breaks induced |[5] | | Hydroquinone (for comparison) | In vivo Chromosomal Effects | (intraperitoneal injection) | Positive |[5] |

Cytotoxicity

The cytotoxic effects of hydroquinone and its derivatives have been evaluated in various cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity.

Table 4: In Vitro Cytotoxicity (IC50 Values)

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Hydroquinone | SK-BR-3 (Breast Cancer) | Resazurin | 17.5 | |

| Hydroquinone | HCT116 (Colon Carcinoma) | Alamar Blue | 132.3 | |

| Hydroquinone | HL-60 (Leukemia) | MTT | 8.5 | |

| Myrcenylhydroquinone | A-549 (Lung Carcinoma) | SRB | 14.5 | |

| Myrcenylhydroquinone | DU-145 (Prostate Carcinoma) | SRB | 12.1 | |

| Myrcenylhydroquinone | MCF-7 (Breast Carcinoma) | SRB | 18.2 | |

| 4-[4-[4-(Diphenylmethyl)-1-piperazinyl]-butoxy]-2,3,6-trimethyl phenol | Rat Liver Microsomes (Lipid Peroxidation) | - | 0.53 | [6] |

| 4-[4-[4-(Diphenylmethyl)-1-piperazinyl]-butoxy]-2,3,6-trimethyl phenol | RBL-1 (5-lipoxygenase inhibition) | - | 0.35 | [6] |

Mechanisms of Toxicity and Signaling Pathways

The toxicity of methylhydroquinone derivatives is believed to be mediated through several mechanisms, primarily involving oxidative stress and the modulation of key cellular signaling pathways.

Oxidative Stress and Nrf2 Pathway Activation

Similar to hydroquinone, its methylated derivatives can undergo redox cycling, leading to the formation of reactive oxygen species (ROS). This can induce oxidative stress, damaging cellular components like DNA, lipids, and proteins.

A key cellular defense mechanism against oxidative stress is the activation of the Nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway. Research on a derivative of TMHQ, 1-O-hexyl-2,3,5-trimethylhydroquinone (HTHQ), has shown it to be a potent activator of the Nrf2 pathway.[1] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes.[1][7] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation.[8][9] Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[7][9]

References

- 1. benchchem.com [benchchem.com]

- 2. Trimethylhydroquinone | C9H12O2 | CID 12785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hydroquinone: acute and subchronic toxicity studies with emphasis on neurobehavioral and nephrotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cir-safety.org [cir-safety.org]

- 5. Hvdroquinone: Assessment of genotoxic potential in the in vivo alkaline comet assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. 1-O-Hexyl-2,3,5-Trimethylhydroquinone Ameliorates the Development of Preeclampsia through Suppression of Oxidative Stress and Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nrf2-Dependent and -Independent Effects of tert-Butylhydroquinone, CDDO-Im, and H2O2 in Human Jurkat T Cells as Determined by CRISPR/Cas9 Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nrf2-dependent and -independent effects of tBHQ in activated murine B cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Methylhydroquinone: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methylhydroquinone (also known as 2-methyl-1,4-benzenediol or toluquinol) is a derivative of hydroquinone (B1673460) and a compound of interest in various fields due to its roles as an antioxidant, an anti-inflammatory agent, and a potential angiogenesis inhibitor.[1] A thorough understanding of its chemical structure and properties is paramount for its application in research and drug development. This technical guide provides a comprehensive overview of the spectroscopic data for methylhydroquinone, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and relevant analytical workflows are presented to assist researchers in its characterization.

Spectroscopic Data Summary

The following sections summarize the key quantitative data obtained from the spectroscopic analysis of methylhydroquinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for 2-Methylhydroquinone

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~6.6 | Multiplet | Ar-H |

| ~6.5 | Multiplet | Ar-H |

| ~2.1 | Singlet | Ar-CH₃ |

| Variable | Broad Singlet | Ar-OH |

Note: Data is based on typical values found in spectral databases. Solvent and concentration can influence chemical shifts, especially for hydroxyl protons.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for 2-Methylhydroquinone

| Chemical Shift (δ) ppm | Assignment |

| ~148 | C -OH |

| ~146 | C -OH |

| ~122 | C -CH₃ |

| ~117 | Ar-C H |

| ~115 | Ar-C H |

| ~113 | Ar-C H |

| ~16 | -C H₃ |

Note: Predicted values based on spectral databases and typical shifts for substituted hydroquinones.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[3][4]

Table 3: Characteristic IR Absorption Bands for Methylhydroquinone

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 (Broad) | O-H Stretch | Phenolic -OH |

| 2850 - 3000 | C-H Stretch | Aromatic & Methyl C-H |

| 1500 - 1600 | C=C Stretch | Aromatic Ring |

| 1200 - 1300 | C-O Stretch | Phenolic C-O |

Note: Data compiled from typical values for substituted phenols.[1][5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. The maximum absorption wavelength (λmax) for hydroquinone, the parent compound of methylhydroquinone, is approximately 293 nm in methanol (B129727).[6][7] The methyl group is expected to cause a slight bathochromic (red) shift.

Table 4: UV-Vis Spectroscopic Data for Hydroquinone (Parent Compound)

| Wavelength (λmax) | Solvent |

| ~293 nm | Methanol |

Note: This data is for the parent compound, hydroquinone. The λmax for methylhydroquinone is expected to be similar.[6][7][8]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. For methylhydroquinone (Molecular Weight: 124.14 g/mol ), the molecular ion peak (M⁺) is expected at m/z 124.[1]

Table 5: GC-MS Fragmentation Data for Methylhydroquinone

| Mass-to-Charge (m/z) | Relative Intensity | Assignment |

| 124 | High | Molecular Ion [M]⁺ |

| 109 | High | [M - CH₃]⁺ |

| 81 | Medium | Fragmentation Product |

| 53 | Medium | Fragmentation Product |

Note: Fragmentation patterns can vary based on the ionization method and energy.[1]

Detailed Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of methylhydroquinone.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of methylhydroquinone in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetonitrile-d₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Perform standard tuning and shimming procedures to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional proton NMR spectrum. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

The same sample prepared for ¹H NMR can be used.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Reference the chemical shifts to the deuterated solvent peak.

-

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of dry methylhydroquinone with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

-

-

FT-IR Analysis:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.[9] The final spectrum can be presented in terms of transmittance or absorbance.

-

UV-Vis Spectroscopy Protocol

-

Sample Preparation:

-

Prepare a stock solution of methylhydroquinone by accurately weighing a small amount and dissolving it in a UV-grade solvent (e.g., methanol or ethanol) in a volumetric flask.

-

Prepare a series of dilutions from the stock solution to create standards of known concentrations (e.g., 1-25 µg/mL).[7]

-

-

Spectrophotometric Analysis:

-

Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the solvent to be used as a blank (reference).

-

Fill a second cuvette with the methylhydroquinone sample solution.

-

Scan the sample across a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[7]

-

Measure the absorbance of each standard solution at the determined λmax to generate a calibration curve.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of methylhydroquinone in a volatile organic solvent such as dichloromethane (B109758) or methanol.[9]

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.[9]

-

The sample is vaporized and transported by an inert carrier gas (e.g., helium) through a capillary column (e.g., 5% phenyl-methylpolysiloxane).[9]

-

The GC oven temperature is programmed to ramp up, separating components based on their boiling points and column interactions.[9]

-

As methylhydroquinone elutes from the column, it enters the mass spectrometer.

-

Electron Ionization (EI) is commonly used to fragment the molecules.[9]

-

The resulting ions are separated by their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).[9] A detector records the abundance of each ion, generating a mass spectrum.[9]

-

Workflows and Signaling Pathways

Visualizing experimental workflows and biological pathways provides a clear and concise understanding of complex processes.

General Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like methylhydroquinone.

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

Potential Biological Pathway Interaction

Hydroquinone, the parent compound of methylhydroquinone, has been shown to modulate the Ras signaling pathway, which is critical for controlling cell growth and differentiation.[10] Dysregulation of this pathway is implicated in certain types of leukemia.[10] The diagram below illustrates the potential interaction of hydroquinone with this pathway, which may be relevant for studying the biological activity of methylhydroquinone.

Caption: Modulation of the Ras signaling pathway by the hydroquinone metabolite, benzoquinone.

References

- 1. Methylhydroquinone | C7H8O2 | CID 7253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methylhydroquinone(95-71-6) 1H NMR [m.chemicalbook.com]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. UV Spectrophotometric Determination and Validation of Hydroquinone in Liposome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Modulation of Ras signaling alters the toxicity of hydroquinone, a benzene metabolite and component of cigarette smoke - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrochemical Behavior of Methylhydroquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of methylhydroquinone (2-methylbenzene-1,4-diol), a hydroquinone (B1673460) derivative with significant interest in various scientific and pharmaceutical fields. This document details the core electrochemical principles, experimental methodologies, and quantitative data pertinent to the redox characteristics of this compound.

Core Electrochemical Principles

The electrochemical behavior of methylhydroquinone is fundamentally analogous to that of hydroquinone, involving a reversible two-electron, two-proton redox reaction. The methyl group substituent, however, influences the electron density of the aromatic ring, thereby subtly altering its redox potential compared to the parent hydroquinone molecule.

The primary electrochemical process involves the oxidation of methylhydroquinone to methyl-p-benzoquinone, with the release of two protons and two electrons. This reaction is reversible, with the corresponding reduction of methyl-p-benzoquinone back to methylhydroquinone.

Reaction: Methylhydroquinone ⇌ Methyl-p-benzoquinone + 2H⁺ + 2e⁻

The formal potential of this redox couple is influenced by the pH of the solution, typically decreasing as the pH increases. This pH dependence is a key characteristic of quinone-hydroquinone systems.

Quantitative Electrochemical Data

While extensive quantitative data specifically for methylhydroquinone is not as widely published as for hydroquinone, the following tables summarize key electrochemical parameters. It is important to note that some values are estimations based on the behavior of similar hydroquinone derivatives and should be experimentally verified for specific conditions.

| Parameter | Value/Range | Conditions | Notes |

| Formal Potential (E°') | ~0.65 - 0.75 V (vs. SHE) | pH 7 | Estimated based on hydroquinone (0.714 V vs. SHE at pH 7) and the electron-donating nature of the methyl group. |

| Anodic Peak Potential (Epa) | pH-dependent | See Table 2 | Shifts to less positive values with increasing pH. |

| Cathodic Peak Potential (Epc) | pH-dependent | See Table 2 | Shifts to less positive values with increasing pH. |

| Diffusion Coefficient (D) | 1.0 - 8.0 x 10⁻⁶ cm²/s | Aqueous solution | Estimated based on values for hydroquinone (ranging from 0.35 to 11.21 x 10⁻⁶ cm²/s).[1][2] The exact value depends on temperature and electrolyte viscosity. |

| Heterogeneous Electron Transfer Rate Constant (k⁰) | 10⁻³ - 10⁻² cm/s | Glassy Carbon Electrode | This is an estimated range for a quasi-reversible system. The actual value is highly dependent on the electrode material and surface condition. |

Table 1: Key Electrochemical Parameters for Methylhydroquinone

The peak potentials in cyclic voltammetry are pH-dependent. The following table provides an illustrative example of this relationship, which should be determined empirically for precise applications.

| pH | Anodic Peak Potential (Epa) (V vs. Ag/AgCl) | Cathodic Peak Potential (Epc) (V vs. Ag/AgCl) |

| 3 | ~ +0.45 | ~ +0.15 |

| 5 | ~ +0.33 | ~ +0.03 |

| 7 | ~ +0.21 | ~ -0.09 |

| 9 | ~ +0.09 | ~ -0.21 |

Table 2: Estimated pH Dependence of Peak Potentials for Methylhydroquinone (Note: These are hypothetical values to illustrate the trend and should be experimentally determined.)

Experimental Protocols

Detailed methodologies for key electrochemical experiments are provided below. These protocols serve as a starting point and should be optimized for specific experimental setups and objectives.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique to investigate the redox behavior of methylhydroquinone.

Objective: To determine the redox potentials, study the reaction kinetics, and assess the reversibility of the methylhydroquinone/methyl-p-benzoquinone couple.

Materials:

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Ag/AgCl (3 M KCl)

-

Counter Electrode: Platinum wire

-

Electrochemical cell

-

Potentiostat/Galvanostat

-

Methylhydroquinone standard solution

-

Supporting Electrolyte: Phosphate buffer solution (PBS) at various pH values (e.g., 0.1 M)

-

Polishing materials (alumina slurry or diamond paste)

Procedure:

-

Electrode Preparation:

-

Polish the GCE surface with 0.3 µm and then 0.05 µm alumina (B75360) slurry on a polishing pad for 5 minutes each.

-

Rinse the electrode thoroughly with deionized water.

-

Sonicate the electrode in deionized water and then ethanol (B145695) for 2 minutes each to remove any residual polishing material.

-

Dry the electrode under a stream of nitrogen.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode system in the electrochemical cell containing the supporting electrolyte (e.g., 0.1 M PBS, pH 7).

-

Record a background CV scan in the potential window of interest (e.g., -0.4 V to +0.8 V vs. Ag/AgCl).

-

Add a known concentration of methylhydroquinone to the cell (e.g., 1 mM).

-

Record the CV at a specific scan rate (e.g., 100 mV/s).

-

Vary the scan rate (e.g., 20, 50, 100, 150, 200 mV/s) to investigate the reaction kinetics. A linear relationship between the peak current and the square root of the scan rate indicates a diffusion-controlled process.

-

Repeat the experiment at different pH values to study the pH-dependent behavior.

-

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV)

DPV and SWV are sensitive techniques often used for the quantitative analysis of methylhydroquinone.

Objective: To determine the concentration of methylhydroquinone with high sensitivity and to establish a limit of detection (LOD).

Materials:

-

Same as for Cyclic Voltammetry.

Procedure:

-

Electrode Preparation:

-

Prepare the GCE as described in the CV protocol.

-

-

Parameter Optimization:

-

Optimize DPV/SWV parameters such as pulse amplitude, pulse width, and frequency to achieve the best signal-to-noise ratio.

-

-

Calibration Curve:

-